- New glycosphingolipids from marine organismsTetrahedron, 1989, 45(12), 3897-906,
Cas no 90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol)

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-deoxy-alpha-D-glucose
- 2-amino-alpha-D-2-deoxy-glucopyranose
- 2-amino-D-2-deoxy-glucose
- alpha-D-glucosamine
- D-glucosamine
- GlcNH
- glucosamine
- 2-Amino-2-deoxy-beta-D-glucopyranose
- 2-Amino-2-deoxyhexopyranose
- 28905-10-4 (.beta-Form)
- 6490-70-6 (.alpha.-Form)
- Aids000694
- Aids-000694
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
- 2-Amino-2-deoxy-D-glucopyranose (ACI)
- Glucopyranose, 2-amino-2-deoxy- (7CI)
- Glucopyranose, 2-amino-2-deoxy-, D- (8CI)
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
- C00329
- N08U5BOQ1K
- Glucosamina
- 2-Amino-2-deoxy-D-glucopyranose-
- bmse000247
- 2-Amino-2-Deoxy-D-Glucopyranoside
- F88954
- 2-Deoxy-2-Amino-Glucose
- DB-181941
- Glucosamine free base
- CHEBI:17315
- UNII-N08U5BOQ1K
- 2-Amino-2-deoxyhexopyranose #
- 2-Deoxy-2-aminoglucose
- GlcNH2
- Glucosamine [USAN:INN]
- STK801823
- HSDB 7469
- chitosamine
- 3416-24-8 (free base)
- 2-Amino-2-Deoxy-Glucopyranose
- GlcN
- Glucosaminum [INN-Latin]
- 2-Deoxy-2-Amino-D-Glucose
- 2-Aminoglucose
- 2 Amino 2 Deoxyglucose
- Glucosamina (INN-Spanish)
- Glucosaminum
- WURCS=2.0/1,1,0/(a2122h-1x_1-5_2*N)/1/
- DB-017621
- 2-Amino-2-Deoxy-D-Glucopyranose
- 2-Deoxy-2-Amino-D-Glucopyranose
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- EN300-57128
- SCHEMBL167831
- DTXCID203098
- BDBM626186
- Epitope ID:151531
- DB01296
- 2-Amino-2-Deoxy-D-Glucose
- glucosamin
- 90-77-7
- CHEBI:47977
- Q327506
- (+)-2-amino-2-deoxy-D-glucopyranose
- 2-Deoxy-2-Amino-Glucopyranose
- 4-04-00-02017 (Beilstein Handbook Reference)
- CHEBI:5417
- 2-Amino-2-Deoxy-Glucopyranoside
- D-Glucose, 2-amino-2-deoxy-
- 2-Amino-2-Deoxy-Glucose
- Glukosamin
- Glucosamine (USAN/INN)
- 2-amino-2-deoxyglucose
- Glucosaminum (INN-Latin)
- 2-Deoxy-2-Amino-D-Glucopyranoside
- D-Glucopyranose, 2-deoxy-2-Amino-
- D04334
- AKOS005622471
- 2-Deoxy-2-Amino-Glucopyranoside
- D-GlcN
- BBL009288
- EINECS 222-311-2
- BRN 1724602
- D-Glucosamine;Chitosamine
- CHEMBL493287
- Glucosamina [INN-Spanish]
- J-019472
-
- MDL: MFCD09025572
- インチ: 1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
- InChIKey: MSWZFWKMSRAUBD-IVMDWMLBSA-N
- ほほえんだ: C([C@H]1OC(O)[C@H](N)[C@@H](O)[C@@H]1O)O
計算された属性
- せいみつぶんしりょう: 179.07937252g/mol
- どういたいしつりょう: 179.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): -2.8
じっけんとくせい
- 密度みつど: 1.563
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-100MG |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 100MG |
¥ 145.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250MG |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 250MG |
¥ 217.00 | 2023-04-13 | |
Enamine | EN300-34020-1g |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
90-77-7 | 1g |
$0.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769685-250mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 98% | 250mg |
¥219.00 | 2024-04-26 | |
Aaron | AR021ZX0-5g |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 5g |
$272.00 | 2025-02-13 | |
Ambeed | A1468359-100mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 100mg |
$122.0 | 2025-02-21 | |
1PlusChem | 1P021ZOO-250mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 250mg |
$19.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250.0mg |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 250.0mg |
¥214.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1.0g |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 1.0g |
¥428.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1G |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 1g |
¥ 435.00 | 2023-04-13 |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
- Solvolytic desulfation of 2-deoxy-2-sulfoamino-D-glucose and D-glucose 6-sulfateCarbohydrate Research, 1974, 36(2), 265-71,
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Raw materials
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Preparation Products
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 関連文献
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Sayaka Fujita,Nobuo Sakairi RSC Adv. 2016 6 10385
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Alan H. Haines Chem. Commun. 1998 817
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Thomas Schwarz,David He?,Peter Klüfers Dalton Trans. 2010 39 5544
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A. Neuberger,A. P. Fletcher J. Chem. Soc. B 1969 178
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Julia Revuelta,Isabel Fraile,Dianelis T. Monterrey,Nerea Pe?a,Raúl Benito-Arenas,Agatha Bastida,Alfonso Fernández-Mayoralas,Eduardo García-Junceda Mater. Horiz. 2021 8 2596
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6. N-Linked carba-disaccharides as potential inhibitors of glucosidases I and IIIvone Carvalho,Alan H. Haines J. Chem. Soc. Perkin Trans. 1 1999 1795
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N. Lagneau,L. Terriac,P. Tournier,J-J. Helesbeux,G. Viault,D. Séraphin,B. Halgand,F. Loll,C. Garnier,C. Jonchère,M. Rivière,A. Tessier,J. Lebreton,Y. Maugars,J. Guicheux,C. Le Visage,V. Delplace Biomater. Sci. 2023 11 2033
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P. Bahavan Palani,K. Sainul Abidin,R. Kannan,M. Sivakumar,Fu-Ming Wang,S. Rajashabala,G. Velraj RSC Adv. 2014 4 61781
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9. Syntheses of 1- and 6-S- and 1- and 6-Se-derivatives of 2-amino-2-deoxy-α/β-D-glucopyranoseGeorge C. Chen,Catherine H. Banks,Kurt J. Irgolic,Ralph A. Zingaro J. Chem. Soc. Perkin Trans. 1 1980 2287
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Sidhartha Sankar Kar,Nrusingha Prasad Nanda,V. Ravichandiran,Sharada Prasanna Swain New J. Chem. 2022 46 21519
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triolに関する追加情報
Chemical Profile of CAS No 90-77-7 and (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
The compound with CAS No 90-77-7, chemically known as (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol, represents a structurally intricate and biologically significant molecule. This tetrahydropyran derivative has garnered considerable attention in the field of pharmaceutical chemistry due to its unique stereochemistry and potential therapeutic applications.
At the core of its chemical identity lies a highly functionalized tetrahydropyran scaffold, which is characterized by the presence of multiple stereocenters. The specific configuration at the (3R,4R,5S,6R) positions is not arbitrary but rather a result of meticulous stereochemical control during synthesis. This precise stereochemistry is critical for the molecule's biological activity, as it influences how the compound interacts with biological targets at the molecular level.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly instrumental in achieving high enantiomeric purity. These innovations are not only improving the availability of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol but also paving the way for its exploration in drug discovery programs.
Beyond its synthetic significance, this compound has shown promise in various preclinical studies. Its structural motif is reminiscent of natural products that exhibit potent biological activities. For instance, derivatives of tetrahydropyran have been investigated for their roles in modulating enzyme function and interacting with protein targets. The presence of both an amino group and a hydroxymethyl group on the tetrahydropyran ring enhances its potential as a pharmacophore.
One particularly intriguing aspect of this molecule is its potential application in the development of enzyme inhibitors. The stereochemically defined structure allows for selective binding to specific enzyme active sites. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Researchers are currently exploring its interactions with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The hydroxymethyl group on the tetrahydropyran ring also opens up possibilities for further derivatization. Functional groups can be introduced or modified to tailor the compound's properties for specific applications. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
In parallel with its pharmacological exploration, (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol has been studied from a chemical biology perspective. Its ability to mimic natural products has led to investigations into how it can be used to probe biological mechanisms. By understanding how this compound interacts with cellular components, researchers can gain insights into disease pathways and identify new therapeutic targets.
The synthesis of complex molecules like this one also highlights the importance of interdisciplinary collaboration between chemists and biologists. The integration of computational modeling with experimental synthesis has accelerated the discovery process significantly. By predicting potential biological activities based on structural features and then validating these predictions through experimentation, researchers can rapidly iterate towards more effective candidates.
As our understanding of molecular interactions continues to evolve, compounds like CAS No 90-77-7 will play an increasingly pivotal role in drug development. Their unique structural features offer opportunities to address unmet medical needs that are not easily addressed by existing therapies. The ongoing research into this molecule underscores its importance as a building block for future pharmaceutical innovations.
In conclusion,(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol exemplifies how a single compound can bridge multiple disciplines within chemical research. Its intricate structure provides both challenges and opportunities for synthetic chemists while offering potential therapeutic benefits through biological exploration. As research progresses,this molecule is poised to contribute significantly to advancements in medicinal chemistry and chemical biology.
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